

# Physicochemical Properties of 8-Chlorotheophylline-d6: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **8-Chlorotheophylline-d6**, a deuterated analog of 8-Chlorotheophylline. This information is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a tool in metabolic research.

## **Core Physicochemical Data**

The following table summarizes the key physicochemical properties of **8-Chlorotheophylline-d6**. Due to the limited availability of experimental data for the deuterated species, computed values and data for the non-deuterated parent compound, 8-Chlorotheophylline, are also provided for reference.



Property	8- Chlorotheophylline -d6	8- Chlorotheophylline	Data Type
Chemical Name	8-chloro-1,3- bis(trideuteriomethyl)- 7H-purine-2,6-dione[1]	8-chloro-1,3-dimethyl- 7H-purine-2,6-dione[2]	-
CAS Number	1346598-95-5[3][4]	85-18-7[5]	-
Molecular Formula	C7HD6CIN4O2[3][4]	C7H7CIN4O2[2][5]	-
Molecular Weight	220.65 g/mol [3][4]	214.61 g/mol [2][5]	-
Monoisotopic Mass	220.0634136 Da[1]	214.0257532 Da[6]	Computed
Melting Point	Not available	288 - 292 °C[7]	Experimental
Boiling Point	Not available	Not available	-
XLogP3	0.9[1]	0.9[6]	Computed
Solubility	Not available	Not available	-
рКа	Not available	Not available	-

## **Experimental Protocols**

Detailed experimental protocols for the determination of the physicochemical properties of **8-Chlorotheophylline-d6** are not readily available in the public domain. However, standard methodologies can be applied.

## **Melting Point Determination**

The melting point of **8-Chlorotheophylline-d6** can be determined using a standard melting point apparatus (e.g., capillary tube method).

### Methodology:

- A small, dry sample of **8-Chlorotheophylline-d6** is packed into a capillary tube.
- The tube is placed in the heating block of the melting point apparatus.



- The temperature is gradually increased at a controlled rate.
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

### **Solubility Determination**

The solubility of **8-Chlorotheophylline-d6** in various solvents (e.g., water, ethanol, DMSO) can be determined using the shake-flask method.

### Methodology:

- An excess amount of 8-Chlorotheophylline-d6 is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of 8-Chlorotheophylline-d6 in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

### pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry.

Methodology (Potentiometric Titration):

- A known concentration of 8-Chlorotheophylline-d6 is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
- The solution is titrated with a standard solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
- The pKa value is determined from the half-equivalence point of the resulting titration curve.



## **Biological Context and Signaling Pathways**

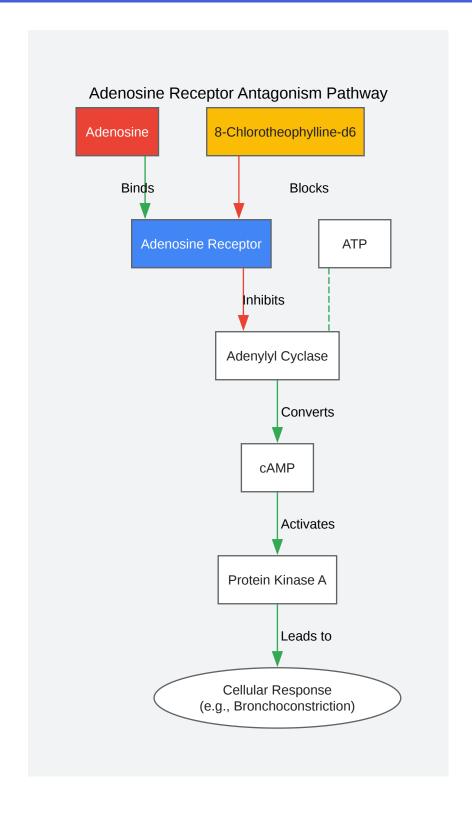
8-Chlorotheophylline is a xanthine derivative, similar to caffeine and theophylline. Its primary mechanisms of action are as a central nervous system stimulant and an adenosine receptor antagonist.[2][6] The stimulant properties of 8-chlorotheophylline are utilized to counteract the sedative effects of antihistamines like diphenhydramine in combination products such as dimenhydrinate.[2][6]

Theophylline, the parent compound, exerts its effects through several mechanisms, including:

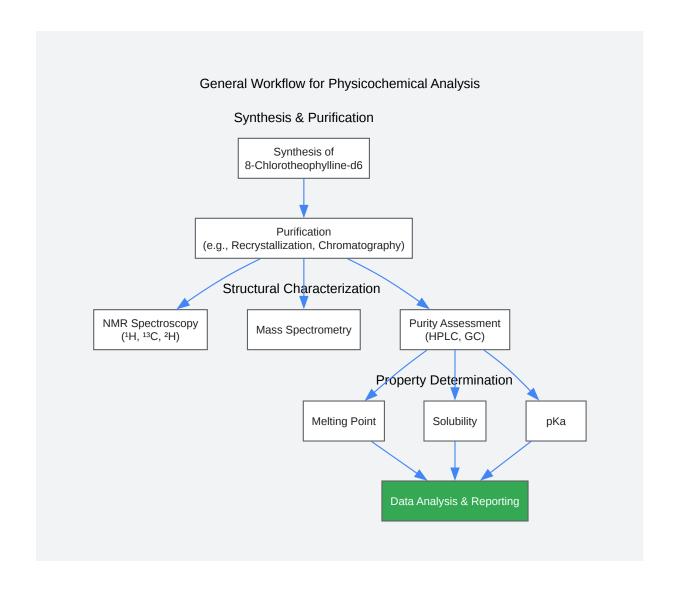
- Inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic AMP (cAMP), resulting in bronchodilation.[8][9][10]
- Antagonism of adenosine receptors: This action contributes to its stimulant and bronchodilator effects.[8][9]
- Activation of histone deacetylases (HDACs): This is thought to contribute to its antiinflammatory effects.[11]

The following diagrams illustrate the primary signaling pathway and a general workflow for physicochemical analysis.









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